4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE is a complex heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazine and benzimidazole moieties in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE typically involves the cyclocondensation of 2-guanidinobenzimidazole with appropriate aldehydes or ketones. The reaction is often carried out in the presence of a base such as piperidine and under reflux conditions. For example, the reaction of 2-guanidinobenzimidazole with 4-(methylsulfanyl)benzaldehyde in the presence of piperidine yields the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines.
Scientific Research Applications
4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antifungal, and antiviral activities.
Chemical Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in chemical biology for labeling and tracking biomolecules.
Material Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) occurs through binding to the active site of the enzyme, thereby preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it effective against cancer cells and microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazino-benzimidazole derivatives such as:
- 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 4,4-dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines
Uniqueness
What sets 4-[4-(METHYLSULFANYL)STYRYL][1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-2-AMINE apart is the presence of the methylsulfanyl group, which imparts unique electronic and steric properties to the compound. This modification can enhance its biological activity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C18H15N5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C18H15N5S/c1-24-13-9-6-12(7-10-13)8-11-16-21-17(19)22-18-20-14-4-2-3-5-15(14)23(16)18/h2-11H,1H3,(H2,19,20,22)/b11-8+ |
InChI Key |
RZJNSQFPVKFHAI-DHZHZOJOSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC(=NC3=NC4=CC=CC=C4N23)N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC(=NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
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